4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride
Description
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is a heterocyclic compound belonging to the 1,4-diazepan-5-one family. Its molecular formula is C₈H₁₅ClN₂O₂ (calculated based on substituents and hydrochloride salt), with a molecular weight of approximately 206.67 g/mol (derived from structural analogs in and ). This compound features a seven-membered diazepane ring with a ketone group at position 5 and a 2-methoxyethyl substituent at position 4.
Properties
Molecular Formula |
C8H17ClN2O2 |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-1,4-diazepan-5-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-6-10-5-4-9-3-2-8(10)11;/h9H,2-7H2,1H3;1H |
InChI Key |
DKIXLDGTAAANTB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCNCCC1=O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride typically involves:
- Formation of the diazepanone ring system.
- Introduction of the 2-methoxyethyl side chain.
- Conversion to the hydrochloride salt form to enhance stability and solubility.
The key challenge is the efficient formation of the seven-membered diazepanone ring with the correct substitution pattern.
Reported Synthetic Routes
Cyclization via Hydrazone Formation and Acid Catalysis
Another method involves the preparation of related diazepanone derivatives by condensation of the corresponding azepanone hydrochloride with aromatic hydrazines under acidic conditions:
- Reagents: 1-Methylazepan-4-one hydrochloride and aromatic hydrazine hydrochlorides.
- Conditions: Acidic medium (e.g., sulfuric acid in acetic acid or 1,4-dioxane) at room temperature to moderate heating.
- Reaction Time: Ranges from overnight to several days depending on the substrate.
- Purification: Extraction and chromatographic purification.
This method is primarily used for synthesizing substituted diazepanones but can be adapted for the target compound or its analogues.
| Example Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 9-Chloro-1,2,3,4,5,6-hexahydro-3-methylazepmo[4,5-b]indole | 7% sulfuric acid in 1,4-dioxane, overnight, N2 atmosphere | 78 | Two liquid layers, filtration required |
| 3,9-Dimethyl-1,2,3,4,5,6-hexahydroazepmo[4,5-b]indole | 7% sulfuric acid in 1,4-dioxane, room temp to 80°C, 14 h | Not specified | Purified by column chromatography |
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Epichlorohydrin + Isopropylamine (Patent) | 4-(2-Methoxyethyl)phenol, epichlorohydrin, isopropylamine | Aqueous alkaline medium, 0–30°C | Mild conditions, no organic solvents, high purity | Requires multi-step purification |
| Hydrazone formation with acid catalysis | 1-Methylazepan-4-one hydrochloride, aromatic hydrazines, sulfuric acid | Acidic medium, RT to 80°C, hours to days | Suitable for substituted derivatives, well-established | Longer reaction times, multiple acid additions |
Summary Table of Preparation Methods for this compound
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Phenol alkylation with epichlorohydrin | 4-(2-Methoxyethyl)phenol, epichlorohydrin, alkaline aqueous, 0–25°C | Epoxide and chlorohydrin intermediates |
| Amination | Isopropylamine, aqueous, 0–30°C | Aryloxypropanolamine intermediate |
| Cyclization and salt formation | Acid treatment (e.g., HCl) | Formation of diazepanone ring and hydrochloride salt |
| Hydrazone formation (alternative) | 1-Methylazepan-4-one hydrochloride, aromatic hydrazines, sulfuric acid, RT–80°C | Substituted diazepanone derivatives |
Final Remarks
The preparation of this compound is well-documented through multiple synthetic strategies. The choice of method depends on the scale, desired substitution pattern, and available resources. The epichlorohydrin-based process is preferred for industrial applications due to its simplicity and efficiency, while acid-catalyzed hydrazone formation provides flexibility for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazepane ring.
Scientific Research Applications
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The dimethylaminoethyl substituent (CAS 344779-07-3) adds basicity, which may influence binding to biological targets ().
Physicochemical Properties
Data from and highlight differences in purity, pricing, and availability:
| Compound | Purity (%) | Price (1g) | Availability |
|---|---|---|---|
| 4-Methyl-1,4-diazepan-5-one HCl | 97 | ¥1,029 | Readily available |
| 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one | 97 | ¥475 | Limited |
| 1,4-Diazepan-6-one dihydrochloride | 97 | ¥18,727 | Specialty supplier |
Biological Activity
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is a compound belonging to the class of diazepan derivatives, which are known for their diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on various studies and patents.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a diazepan ring substituted with a methoxyethyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 202.75 g/mol |
| CAS Number | 1220030-50-1 |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors that include diazepan derivatives and methoxyethyl substituents. Specific synthetic pathways can be found in patent literature, which details various methodologies for obtaining high yields of this compound .
Pharmacological Effects
Research indicates that diazepan derivatives exhibit a range of pharmacological effects including:
- Modulation of Chemokine Receptors : Some studies suggest that derivatives can act as antagonists at chemokine receptors, potentially influencing inflammatory responses .
- CNS Activity : Diazepan compounds are often studied for their central nervous system (CNS) effects, including anxiolytic and sedative properties. These effects are largely attributed to their ability to enhance GABAergic neurotransmission .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar diazepan derivatives exhibited significant anti-inflammatory effects in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
- Antibacterial Properties : Another investigation into related compounds revealed antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
Research Findings
Recent findings highlight the potential therapeutic applications of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound can modulate receptor activity, impacting cell signaling pathways associated with inflammation and pain .
- Animal Models : In vivo studies demonstrated that administration led to reduced symptoms in models of anxiety and depression, indicating its potential as a therapeutic agent for mood disorders .
Q & A
Q. What are the recommended synthetic protocols for 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by cyclization. For example, a diazepane ring can be formed via condensation of ethylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients). Optimal yields (70–85%) are achieved at 60–80°C with stoichiometric control of the methoxyethyl substituent .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl, reflux, 12h | 78 | 95% |
| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | 82 | 98% |
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. The methoxyethyl group shows characteristic δ 3.3–3.5 ppm (¹H NMR) and δ 50–60 ppm (¹³C NMR). HRMS confirms the molecular ion peak at m/z 247.12 (M+H⁺). Infrared (IR) spectroscopy identifies carbonyl stretching at ~1680 cm⁻¹ .
- Data Table :
| Technique | Key Peaks/Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.40 (s, 3H, OCH₃) | Methoxy group |
| ¹³C NMR | δ 172.1 (C=O) | Diazepanone carbonyl |
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays for antimicrobial (e.g., MIC against S. aureus and E. coli) and CNS receptor binding (e.g., GABAₐ modulation). Use cell viability assays (MTT) for cytotoxicity profiling. Dose-response curves (1–100 µM) and positive controls (e.g., diazepam for GABA assays) are critical .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer : The hydrochloride salt enhances water solubility (>50 mg/mL). Stability studies (pH 7.4 buffer, 37°C) show >90% integrity over 24h. Storage at –20°C in desiccated conditions is recommended. Use HPLC-UV (λ = 254 nm) for degradation monitoring .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be studied for its synthesis?
- Methodological Answer : Employ Density Functional Theory (DFT) calculations to model transition states and intermediates. Experimental validation via stopped-flow IR or LC-MS kinetics can identify rate-determining steps (e.g., cyclization). Activation energy (Eₐ) calculations from Arrhenius plots refine mechanistic understanding .
Q. What computational strategies predict binding affinities to neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model interactions with GABAₐ receptors. Free energy perturbation (FEP) calculations quantify binding ΔG. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
- Data Table :
| Target | Docking Score (kcal/mol) | Experimental Kd (µM) |
|---|---|---|
| GABAₐ | –9.2 | 1.4 ± 0.3 |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-response data and assess assay variability (e.g., cell line differences). Use orthogonal assays (e.g., CRISPR knockouts for target validation) and replicate under standardized conditions (ISO 17025). Statistical tools like ANOVA identify outliers .
Q. What methodologies optimize pharmacokinetic properties for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
